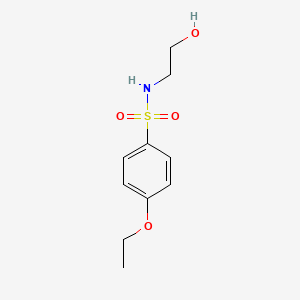

4-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S/c1-2-15-9-3-5-10(6-4-9)16(13,14)11-7-8-12/h3-6,11-12H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLLQQGUCGGLOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures

- Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-(2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-Ethoxy-N-(2-hydroxyethyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the activity of enzymes involved in folic acid synthesis. This inhibition can lead to antimicrobial effects by preventing the growth and replication of bacteria .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the sulfonamide nitrogen or the aromatic ring. These modifications influence physicochemical properties such as molecular weight, lipophilicity, and solubility.

Key Observations :

a. Enzyme Inhibition :

- The target compound exhibits cGMP efflux inhibition (Ki = 8.1 nM), while analogs with N-methyl (CID 1896380, Ki = 5.5 nM) show slightly higher potency, suggesting smaller substituents may improve target binding .

- CDK2 inhibitors (e.g., 7q and 7s in ) with pyrimidine-amino substituents demonstrate IC₅₀ values of 0.7–0.8 nM, highlighting the importance of heterocyclic moieties for kinase inhibition .

b. Antiviral Activity :

c. PDE5 Inhibition :

Analytical Data :

- HRMS and Elemental Analysis :

- NMR Shifts :

Pharmacokinetic and Toxicity Considerations

- Drug Likeness : The target compound’s score (0.3706) is superior to N-methyl analogs (0.2554) but lower than diethyl derivatives (1.246), indicating a balance between hydrophilicity and lipophilicity .

Biological Activity

4-Ethoxy-N-(2-hydroxyethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C₁₄H₁₉N₃O₃S

- Molecular Weight : 301.38 g/mol

- Functional Groups : Contains an ethoxy group, hydroxyethyl group, and a benzenesulfonamide moiety.

Biological Activity Overview

Research indicates that 4-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide exhibits several biological activities:

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, particularly those involved in cancer pathways. This inhibition may contribute to its potential therapeutic applications in oncology.

- Cytotoxic Properties : Preliminary studies suggest that the compound may possess cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.

- Anti-inflammatory Activity : Similar compounds in the benzenesulfonamide class have shown significant anti-inflammatory effects, which may also be applicable to this compound .

The mechanism by which 4-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide exerts its biological effects is not fully elucidated but is believed to involve:

- Interaction with Enzymes : The compound may modulate the activity of enzymes critical to cancer progression, potentially leading to reduced tumor growth.

- Binding Affinity : The presence of electron-rich groups in its structure enhances binding affinity to biological targets, which may improve its efficacy as a therapeutic agent.

Synthesis

The synthesis of 4-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Sulfonamide : Reaction of an appropriate benzenesulfonyl chloride with 2-hydroxyethylamine.

- Ethoxylation : Introduction of the ethoxy group through nucleophilic substitution.

- Purification : The final product is purified using recrystallization techniques.

Industrial synthesis may utilize continuous flow reactors to optimize yield and purity.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into potential applications:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide, and what purification techniques are recommended?

- The synthesis typically involves multi-step reactions, including sulfonylation of 4-ethoxybenzenesulfonyl chloride with 2-hydroxyethylamine under controlled basic conditions (e.g., using triethylamine in anhydrous THF at 0–5°C). Subsequent purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Optimization of reaction time and temperature minimizes byproducts like N,N-disubstituted sulfonamides .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- 1H/13C NMR : The ethoxy group (δ ~1.3 ppm for CH3, δ ~4.0 ppm for OCH2) and hydroxyethyl moiety (δ ~3.6 ppm for CH2OH) are key identifiers. The sulfonamide NH appears as a broad singlet (δ ~5.5 ppm). IR : Strong S=O stretches at ~1150–1350 cm⁻¹ and O-H stretches (broad, ~3200–3500 cm⁻¹). MS : Molecular ion peaks (e.g., [M+H]+) validate the molecular weight. Cross-referencing with computed spectra (PubChem data) resolves ambiguities .

Q. What solubility characteristics should researchers anticipate for this compound in common solvents?

- The compound exhibits moderate solubility in polar aprotic solvents (DMSO, DMF) and limited solubility in water due to the hydrophobic ethoxy group. Solubility can be enhanced via co-solvent systems (e.g., DMSO/water mixtures) or pH adjustment (e.g., basic conditions to deprotonate the sulfonamide NH). Experimental solubility data should be validated against predictive models like the Yalkowsky equation .

Advanced Research Questions

Q. How can crystallographic studies (e.g., SHELX refinement) resolve structural ambiguities in sulfonamide derivatives?

- Single-crystal X-ray diffraction with SHELX refinement (SHELXL/SHELXS) determines bond lengths, angles, and hydrogen-bonding networks. For example, the hydroxyethyl group’s conformation and sulfonamide planarity can be validated. High-resolution data (>1.0 Å) reduce errors in electron density maps, critical for distinguishing between rotational isomers or tautomers .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or hydrolysis reactions?

- The sulfonamide’s electron-withdrawing sulfonyl group activates the benzene ring for electrophilic substitution. Hydrolysis under acidic/basic conditions cleaves the sulfonamide bond, yielding 4-ethoxybenzenesulfonic acid and 2-aminoethanol. Nucleophilic attack (e.g., by amines) occurs at the sulfonyl sulfur, forming substituted sulfonamides. Kinetic studies (e.g., monitoring by HPLC) quantify reaction rates .

Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact biological activity in enzyme inhibition assays?

- The ethoxy group’s increased hydrophobicity compared to methoxy enhances membrane permeability, as shown in analogues targeting serine proteases. Competitive inhibition assays (e.g., fluorogenic substrates) reveal IC50 values correlated with substituent electronic effects (Hammett σ constants). Molecular docking (e.g., AutoDock Vina) predicts binding affinities to active sites .

Q. What experimental strategies address contradictions in biological activity data across different studies?

- Cross-validate assays (e.g., fluorescence polarization vs. SPR for binding constants) to rule out methodological biases. Control for batch-to-batch purity variations via HPLC-UV/ELSD. Meta-analyses of structural analogs (e.g., 4-methyl or chloro derivatives) identify trends in bioactivity, isolating substituent-specific effects .

Q. How can process control systems optimize scalable synthesis while maintaining reproducibility?

- Implement continuous flow reactors for precise temperature/residence time control during sulfonylation. In-line PAT (Process Analytical Technology) tools (e.g., FTIR, Raman spectroscopy) monitor reaction progress in real time. Design of Experiments (DoE) models (e.g., response surface methodology) identify critical parameters (e.g., stoichiometry, solvent ratio) for yield optimization .

Methodological Notes

- Crystallography : Use SHELXTL for structure refinement; deposit CIF files in the Cambridge Structural Database .

- Bioactivity Assays : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to benchmark results .

- Data Reproducibility : Adhere to FAIR data principles; archive raw spectral data in repositories like PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.